molecular formula C7H7BrFN B3224466 6-Bromo-2-fluoro-3-methylaniline CAS No. 1232407-25-8

6-Bromo-2-fluoro-3-methylaniline

Cat. No.: B3224466
CAS No.: 1232407-25-8
M. Wt: 204.04
InChI Key: OFUBZJVWLWYHRI-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methylaniline typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Bromo-2-fluoro-3-methylaniline has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-methylaniline is unique due to its specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-2-fluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBZJVWLWYHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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